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Compound of Interest

Compound Name: FR-900482

Cat. No.: B15582926 Get Quote

Spectroscopic Profile of FR-900482: A Technical
Overview
Introduction

FR-900482 is a potent antitumor antibiotic belonging to the mitomycin family, isolated from

Streptomyces sandaensis. Its complex structure and significant biological activity have made it

a subject of extensive research, particularly in the realm of synthetic chemistry and drug

development. The characterization of FR-900482 relies heavily on a suite of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy. This guide provides a detailed overview of the

spectroscopic properties of FR-900482, intended for researchers, scientists, and professionals

in drug development. While raw spectral data is often found in the supplementary materials of

peer-reviewed publications and is not readily accessible in the public domain, this document

outlines the expected spectroscopic characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules like FR-900482, providing detailed information about the carbon-hydrogen

framework.

Data Presentation: Expected ¹H and ¹³C NMR Spectral Data
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The following tables summarize the expected chemical shift ranges for the protons and

carbons in FR-900482, based on its known structure and typical values for similar chemical

environments.

Table 1: Expected ¹H NMR Chemical Shifts for FR-900482

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic CH 6.5 - 8.0 Singlet, Doublet

OCH₃ 3.5 - 4.0 Singlet

N-CH, O-CH 3.0 - 5.0 Multiplet

CH₂ 1.5 - 3.0 Multiplet

NH, OH Variable, broad Singlet (broad)

Table 2: Expected ¹³C NMR Chemical Shifts for FR-900482

Carbons Expected Chemical Shift (δ, ppm)

C=O (Amide, Quinone) 160 - 185

Aromatic C 110 - 160

OCH₃ 55 - 65

N-C, O-C 50 - 80

CH₂ 20 - 40

Experimental Protocols: NMR Spectroscopy

A typical experimental workflow for obtaining NMR spectra of a natural product like FR-900482
is as follows:

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of
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solvent is crucial to avoid signal overlap with the analyte.

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

1D Experiments: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the basic proton

and carbon environments.

2D Experiments: To establish connectivity and spatial relationships, a series of two-

dimensional NMR experiments are conducted, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is key for assembling the molecular

structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in stereochemical assignments.

Data Processing: The acquired data is processed using specialized software. This involves

Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of FR-900482, and to gain structural information through fragmentation analysis.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data for FR-900482
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Ion Type Description Expected m/z

[M+H]⁺ Protonated molecule Calculated from exact mass

[M+Na]⁺ Sodium adduct Calculated from exact mass

[M-H]⁻ Deprotonated molecule Calculated from exact mass

Experimental Protocols: Mass Spectrometry

For a compound like FR-900482, High-Resolution Mass Spectrometry (HRMS) coupled with a

separation technique like liquid chromatography (LC) is typically used.

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile with a small percentage of formic acid for positive ion mode).

Instrumentation: An LC-MS system, often with an electrospray ionization (ESI) source and a

high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, is used.

Data Acquisition:

The sample is injected into the LC system for separation from any impurities.

The eluent is directed to the ESI source, where the analyte molecules are ionized.

The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high

accuracy.

Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the

molecular ion, providing structural information.

Data Analysis: The accurate mass measurement allows for the determination of the

elemental formula. The fragmentation pattern is analyzed to confirm the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the FR-900482 molecule.

Data Presentation: Expected Infrared Absorption Bands
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Table 4: Characteristic Infrared (IR) Absorption Frequencies for FR-900482

Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

O-H / N-H stretch 3200 - 3500 Broad, Medium

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=O stretch (quinone) ~1655 Strong

C=O stretch (amide) ~1680 Strong

C=C stretch (aromatic) 1450 - 1600 Medium-Weak

C-O stretch 1000 - 1300 Strong

Experimental Protocols: Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the standard method for obtaining an IR

spectrum.

Sample Preparation: For a solid sample like FR-900482, one of the following methods is

typically used:

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide

(KBr) powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the

spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr

pellet) is also taken and subtracted from the sample spectrum.

Data Analysis: The positions and shapes of the absorption bands in the spectrum are

correlated with specific functional groups in the molecule.
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Mandatory Visualization: Signaling Pathway
FR-900482 exerts its antitumor activity through the cross-linking of DNA, a mechanism it

shares with other mitomycins. The process is initiated by reductive activation of the molecule.
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Caption: Mechanism of action of FR-900482.

To cite this document: BenchChem. [Spectroscopic properties of FR-900482 (NMR, Mass
Spec, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582926#spectroscopic-properties-of-fr-900482-
nmr-mass-spec-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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